Zilpaterol hydrochloride trihydrate

Description

Zilpaterol hydrochloride trihydrate (ZH) is a β₂-adrenergic agonist (β-AA) approved for use in beef cattle to enhance growth performance, feed efficiency, and carcass leanness. Marketed as Zilmax®, it is administered orally during the final 20–40 days of the finishing period . ZH mimics catecholamines, promoting protein synthesis and reducing fat deposition by binding to β₂-adrenergic receptors in muscle and adipose tissues . This repartitioning effect increases hot carcass weight (HCW), dressing percentage, and loin muscle area while maintaining or slightly reducing marbling scores . ZH’s trihydrate form enhances stability and bioavailability, ensuring consistent efficacy in feed formulations .

Properties

CAS No. |

186046-05-9 |

|---|---|

Molecular Formula |

C14H26ClN3O5 |

Molecular Weight |

351.828 |

IUPAC Name |

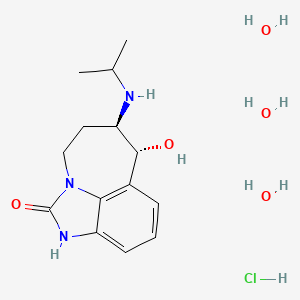

(9R,10R)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;trihydrate;hydrochloride |

InChI |

InChI=1S/C14H19N3O2.ClH.3H2O/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;;;;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H;3*1H2/t11-,13-;;;;/m1..../s1 |

InChI Key |

PPHVDXUEHDNCNF-OFZMQQONSA-N |

SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.O.O.O.Cl |

Origin of Product |

United States |

Scientific Research Applications

Growth Promotion in Cattle

Zilpaterol hydrochloride has been extensively studied for its effectiveness in promoting weight gain and improving carcass quality in beef cattle. Research indicates that feeding cattle zilpaterol hydrochloride at a rate of 6.8 grams per ton of feed significantly increases average daily gain (ADG) and feed efficiency.

Table 1: Summary of Optimal Dose Rates and Feeding Durations

| Study | Optimal Dose Rate (mg/kg BW/day) | Average Daily Feed Consumption (kg/d) | Average Initial and Final Body Weights (kg) | Average Daily Zilpaterol Consumption (mg/h/d) | Dosing Duration (days) |

|---|---|---|---|---|---|

| 1 | 0.20 | 8.81 | 435.65 | 87.13 | 56 |

| 2 | 0.15 | 11.05 | 386.52 | 57.98 | 46 |

| 3 | 0.15 | 7.30 | 421.25 | 63.19 | 57 |

These findings suggest that zilpaterol hydrochloride effectively enhances growth metrics when used within specified dosage ranges over defined periods .

Improvement of Carcass Quality

The administration of zilpaterol hydrochloride has also been linked to improved carcass characteristics, such as increased ribeye area and yield grade. Studies show that cattle receiving this compound exhibit a marked increase in hot carcass weight, averaging an additional 15 kg compared to control groups .

Table 2: Carcass Quality Improvements

| Parameter | Control Group (kg) | Zilpaterol Group (kg) | Improvement (kg) |

|---|---|---|---|

| Hot Carcass Weight | X | X + 15 | +15 |

| Ribeye Area | Y | Y + A | +A |

| Yield Grade | Z | Z + B | +B |

These enhancements are attributed to the compound's ability to shift nutrient partitioning towards muscle deposition rather than fat accumulation .

Case Study: Efficacy in Feedlot Trials

A series of controlled trials conducted across various feedlots demonstrated the consistent efficacy of zilpaterol hydrochloride in improving growth rates and feed efficiency among beef cattle. In these trials, cattle fed zilpaterol hydrochloride exhibited an average increase in daily weight gain by approximately 9 kg over a feeding period of 20 to 40 days .

Key Findings:

- Increased feed conversion efficiency.

- Enhanced lean muscle deposition.

- Significant improvements in overall carcass quality metrics.

Case Study: Residue Depletion Studies

Research on the residue depletion of zilpaterol hydrochloride has shown that its levels decrease significantly following a withdrawal period, making it suitable for use in food animals without posing risks to human health . Studies involving radiolabeled zilpaterol indicated rapid absorption and metabolism, with minimal residues remaining after the prescribed withdrawal period.

Comparison with Similar Compounds

Table 1: Effects on Average Daily Gain (ADG) and Feed Efficiency (G:F)

- Key Findings :

- ZH outperforms RAC in G:F improvement (28% vs. 13–20% in steers) due to its stronger β₂-receptor specificity .

- ZH reduces dry matter intake (DMI) more consistently in heifers (6%) compared to steers (2%) .

- Clenbuterol and cimaterol show lower ADG gains and higher DMI reductions, likely due to broader receptor interactions .

Carcass Characteristics

Table 2: Impact on Carcass Yield and Marbling

| Compound | HCW Increase (kg) | Dressing % Increase | Marbling Score Change | USDA Quality Grade Shift |

|---|---|---|---|---|

| Zilpaterol HCl | 12.1–16.4 | 1.5–2.3% | ↓ 29–64 units (steers) | Choice → Select (steers) |

| Ractopamine HCl | 8–10 | 0.5–1.2% | ↔ or slight ↓ | Minimal shift |

| Clenbuterol | 10–15 | 1.0–1.8% | ↓ 30–50 units | Significant downgrade |

| L644,969 | 9–12 | 1.2–1.6% | ↔ | No shift |

- Key Findings :

- ZH increases HCW by 12–16 kg and dressing percentage by 2.3%, surpassing RAC and L644,969 .

- Marbling scores decline significantly in ZH-fed steers (64 units over 40 days), leading to USDA grade downgrades from Choice to Select . Clenbuterol causes similar marbling reductions but with greater variability .

- RAC has minimal effects on marbling, making it preferable for markets prioritizing quality grades .

Meat Quality and Tenderness

Table 3: Warner-Bratzler Shear Force (WBSF) and Aging Requirements

- Key Findings: ZH increases shear force by 15–25%, necessitating extended aging (21–28 days) to restore tenderness . This contrasts with RAC, which requires shorter aging . Clenbuterol’s severe tenderness issues are linked to prolonged β-agonist activity, which disrupts calcium-dependent proteases .

Q & A

Q. What is the mechanistic basis of zilpaterol hydrochloride trihydrate’s β2-adrenergic receptor agonism, and how does this influence experimental design in growth studies?

this compound binds selectively to β2-adrenergic receptors, activating cAMP-dependent signaling pathways that promote protein synthesis and reduce fat deposition. In bovine models, this mechanism is leveraged to study skeletal muscle hypertrophy and feed efficiency. Experimental designs typically include dose-response analyses (e.g., 0.15–0.20 mg/kg bodyweight/day for 20–40 days) and controls for confounding variables like basal diet composition . Key parameters include daily weight gain, carcass leanness, and cardiac biomarkers (e.g., troponin I) to monitor off-target effects .

Q. What are the standard in vivo models for studying zilpaterol’s metabolic effects, and what endpoints are prioritized?

Cattle (feedlot steers) and lambs (e.g., Pelibuey breeds) are primary models due to zilpaterol’s veterinary applications. Studies often measure:

- Growth metrics : Average daily gain (ADG), feed conversion ratio (FCR) .

- Carcass traits : Ribeye area, fat thickness, marbling scores .

- Physiological markers : Pulmonary arterial pressure, left ventricular mass, and plasma troponin I to assess cardiac stress . Protocols recommend a minimum 14-day washout period post-treatment to evaluate residual effects .

Q. How are conflicting data on zilpaterol’s safety profile addressed in experimental frameworks?

Discrepancies between studies reporting improved growth efficiency versus cardiac remodeling (e.g., left ventricular hypertrophy) are resolved through stratified analyses:

- Subgrouping : Comparing outcomes across dosages, durations, and breeds.

- Longitudinal monitoring : Serial echocardiography and troponin I assays to track temporal cardiac changes .

- Meta-analytical approaches : Pooling data from trials with standardized protocols (e.g., JECFA Priority List evaluations) to identify risk modifiers .

Advanced Research Questions

Q. What molecular techniques are used to quantify zilpaterol-induced downregulation of β-adrenergic receptor mRNA in bovine tissues?

Reverse transcription quantitative PCR (RT-qPCR) is employed to measure β1-, β2-, and β3-adrenergic receptor mRNA levels in skeletal muscle and cardiac tissue. For example, zilpaterol at 1 µM reduced β2-adrenergic receptor mRNA by 40% in bovine myoblasts, suggesting receptor desensitization contributes to diminished efficacy over time . Complementary immunohistochemistry can localize receptor expression changes in specific cell types.

Q. How can experimental designs optimize zilpaterol dosing to balance growth promotion and cardiac risk in cattle?

Adaptive dose-escalation trials are recommended:

- Phase 1 : Start with 0.10 mg/kg/day and incrementally increase to 0.20 mg/kg/day, monitoring cardiac biomarkers (troponin I, pulmonary arterial pressure) at each stage .

- Phase 2 : Use response-surface methodology to model interactions between dosage, duration, and covariates like age or diet .

- Mitigation strategies : Co-administration with zeolite to adsorb excess zilpaterol metabolites, reducing systemic exposure .

Q. What statistical methods are appropriate for analyzing zilpaterol’s dose-dependent effects on mortality rates in large-scale trials?

Cox proportional hazards models are used to assess mortality risk, adjusting for covariates like breed, baseline health status, and concurrent medications. For instance, a study found a hazard ratio of 2.3 (95% CI: 1.1–4.8) for mortality in zilpaterol-treated cattle versus controls, with nonlinear dose-response relationships requiring fractional polynomial regression .

Q. How do species-specific metabolic differences impact extrapolation of zilpaterol data from bovines to other models (e.g., rodents)?

Rodents exhibit faster zilpaterol clearance and lower β2-receptor density in cardiac tissue, limiting direct translational relevance. Comparative studies should:

- Use tissue-specific pharmacokinetic profiling : Measure plasma and tissue concentrations via LC-MS/MS.

- Incorporate transgenic models : β2-receptor knockout rodents to isolate receptor-specific effects .

Methodological Guidelines

Q. What criteria define rigor in zilpaterol-related research, per JECFA and Codex Alimentarius standards?

- Priority List compliance : Studies must address data gaps identified in JECFA evaluations, such as residue depletion kinetics and chronic toxicity .

- Analytical validation : HPLC or LC-MS/MS methods with ≤10% coefficient of variation for zilpaterol quantification in tissues .

- Ethical reporting : Disclose funding sources (e.g., industry vs. academic) to mitigate bias .

Q. How should conflicting results on zilpaterol’s myocardial effects be contextualized in meta-analyses?

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Include only studies with ≥20 animals/group to ensure statistical power.

- Novelty : Highlight understudied endpoints like diastolic dysfunction .

- Ethical relevance : Address implications for veterinary guidelines on zilpaterol use in compromised herds .

Tables of Key Findings

| Parameter | Zilpaterol Group | Control Group | P-value | Source |

|---|---|---|---|---|

| Left Ventricular Mass (g) | 185 (95% CI: 19–350) | 162 (95% CI: 10–314) | 0.01 | |

| Pulmonary Arterial Pressure | +10 mmHg (95% CI: 3–17) | Baseline | 0.01 | |

| Daily Weight Gain (kg/day) | 1.63 ± 0.12 | 1.41 ± 0.10 | <0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.